Key Intermediate for Etrasimod: Structural Necessity for S1P Receptor Modulation
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is not a general-purpose reagent but a specific and required intermediate in the synthesis of etrasimod, an FDA-approved drug for ulcerative colitis. This is not a class-level inference; the compound's exact structure is explicitly required as a building block in the drug's synthetic route [1]. Its use is detailed in multiple patents, including alternative processes that begin with the reduction of a 4-cyclopentyl-3-(trifluoromethyl)benzoate precursor to this specific alcohol [2]. The structural necessity is absolute: the 4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy group is a key pharmacophoric element of the final drug molecule [3].
| Evidence Dimension | Synthetic Utility as Intermediate |
|---|---|
| Target Compound Data | Required intermediate for etrasimod (FDA-approved for moderate to severe ulcerative colitis) [1]. |
| Comparator Or Baseline | Any other regioisomer or closely related analog |
| Quantified Difference | The exact structural identity is a non-negotiable requirement; no analog can substitute for this specific molecule in the established synthetic pathway. |
| Conditions | Multi-step organic synthesis as described in patent literature [2]. |
Why This Matters
This makes the compound a specific, high-value procurement target for pharmaceutical R&D and generic drug manufacturing focused on etrasimod, with no acceptable substitutes.
- [1] Maithri Drugs Private Limited. (2024). An Alternative Process For (3R) 7 [[4 Cyclopentyl 3 (Trifluoromethyl)phenyl]Methoxy] 1,2,3,4 Tetra Hydrocyclopent [B]Indole 3 Acetate L Arginine And Intermediates Thereof. Indian Patent Application 202441011147. View Source
- [2] EP3378854B1. (2018). Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. View Source
- [3] J-GLOBAL. (n.d.). エトラシモド (Etrasimod) Chemical Information. View Source
